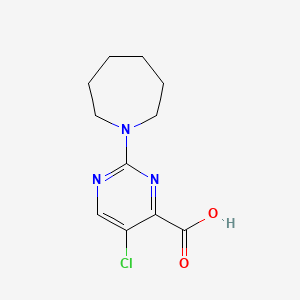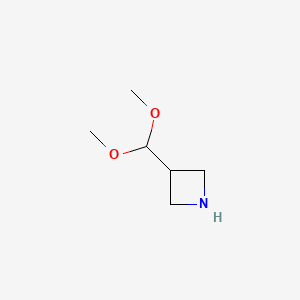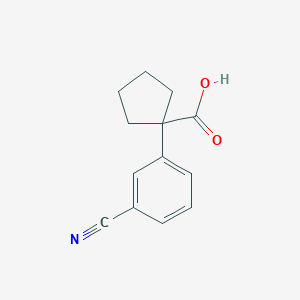
1-(Chroman-3-yl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chroman-3-yl)cyclopropan-1-amine is a compound that features a cyclopropane ring attached to a chroman moiety The chroman structure is a bicyclic system consisting of a benzene ring fused to a tetrahydropyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chroman-3-yl)cyclopropan-1-amine typically involves the cyclopropanation of a chroman derivative. One common method is the reaction of chroman-3-carbaldehyde with diazomethane in the presence of a catalyst such as palladium. This reaction forms the cyclopropane ring attached to the chroman structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Chroman-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman-3-one derivatives, while reduction can produce chroman-3-yl alcohols.
Applications De Recherche Scientifique
1-(Chroman-3-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(Chroman-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The chroman moiety may also contribute to the compound’s biological activity by interacting with cellular components.
Comparaison Avec Des Composés Similaires
Chroman-4-one: A related compound with a similar bicyclic structure but different functional groups.
Cyclopropane derivatives: Compounds with cyclopropane rings attached to various aromatic or aliphatic groups.
Uniqueness: 1-(Chroman-3-yl)cyclopropan-1-amine is unique due to the combination of the chroman and cyclopropane structures. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds. The presence of the amine group also allows for further functionalization and derivatization, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C12H15NO |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
1-(3,4-dihydro-2H-chromen-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C12H15NO/c13-12(5-6-12)10-7-9-3-1-2-4-11(9)14-8-10/h1-4,10H,5-8,13H2 |
Clé InChI |
XBZRMUSEZGQZRS-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2CC3=CC=CC=C3OC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13529149.png)


![6-Methoxyspiro[3.3]heptan-2-amine](/img/structure/B13529165.png)
![{2-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13529168.png)


![Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate](/img/structure/B13529191.png)
